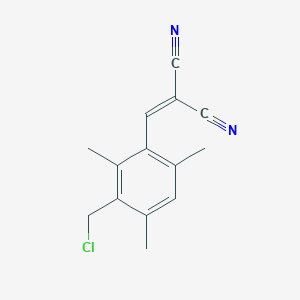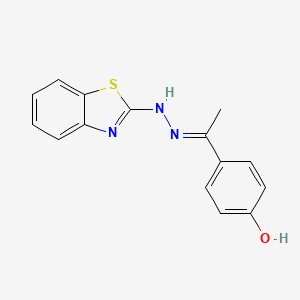![molecular formula C21H23N3O6 B11539556 3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-methylpiperidin-1-yl)propan-1-one](/img/structure/B11539556.png)
3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-methylpiperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-methylpiperidin-1-yl)propan-1-one is a complex organic compound characterized by the presence of a dinitrophenoxy group, a phenyl ring, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-methylpiperidin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Dinitrophenoxy Intermediate: The initial step involves the nitration of phenol to produce 3,5-dinitrophenol. This is achieved by treating phenol with a nitrating mixture of concentrated sulfuric acid and nitric acid.
Coupling with Phenyl Group: The dinitrophenol is then reacted with a halogenated benzene derivative under basic conditions to form the 3,5-dinitrophenoxyphenyl intermediate.
Addition of Piperidinyl Group: The final step involves the reaction of the intermediate with 4-methylpiperidine in the presence of a suitable catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-methylpiperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: The nitro groups can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in an aprotic solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-methylpiperidin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-methylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The dinitrophenoxy group is known to interact with electron-rich sites, while the piperidinyl group can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-phenylpiperazin-1-yl)propan-1-one
- 3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-fluorophenyl)-1-piperazinyl]-1-propanone
Uniqueness
3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-methylpiperidin-1-yl)propan-1-one is unique due to the presence of the 4-methylpiperidin-1-yl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions compared to similar compounds.
Properties
Molecular Formula |
C21H23N3O6 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
3-[4-(3,5-dinitrophenoxy)phenyl]-1-(4-methylpiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C21H23N3O6/c1-15-8-10-22(11-9-15)21(25)7-4-16-2-5-19(6-3-16)30-20-13-17(23(26)27)12-18(14-20)24(28)29/h2-3,5-6,12-15H,4,7-11H2,1H3 |
InChI Key |
SOHVRRUFJUZUDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCC2=CC=C(C=C2)OC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,15-heptaene](/img/structure/B11539477.png)
![3-(5-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11539486.png)
![N-cyclohexyl-2-[(6-{[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11539489.png)
![N-({N'-[(E)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B11539492.png)
![N-({N'-[(E)-{4-[(2-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B11539499.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11539507.png)
![Ethyl 3-acetyl-4-[4-(acetyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11539512.png)
![1,3-dioxo-N-{3-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-{4-[(Z)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11539514.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11539531.png)


![4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B11539561.png)
![N-(2-Morpholin-4-yl-ethyl)-N',N''-diphenyl-[1,3,5]triazine-2,4,6-triamine](/img/structure/B11539564.png)
![4-[(E)-(2-{(2E)-3-[4-(diethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11539566.png)
